5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and trifluoroethyl groups. Common reagents used in these reactions include fluorinating agents and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar fluorinated structure.
Hexafluoroisopropanol: A solvent with unique properties due to its fluorinated groups.
Uniqueness
5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of fluorine and trifluoroethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18F4N4 |
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Molecular Weight |
306.30 g/mol |
IUPAC Name |
5-fluoro-4-propan-2-yl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H18F4N4/c1-9(2)11-10(14)12(19-8-18-11)21-5-3-20(4-6-21)7-13(15,16)17/h8-9H,3-7H2,1-2H3 |
InChI Key |
GDZJKQYXZFSFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCN(CC2)CC(F)(F)F)F |
Origin of Product |
United States |
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